2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a benzothiazolyl phenyl group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid . This intermediate is then reacted with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as triethylamine or potassium carbonate and are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized for scalability, ensuring consistent quality and efficiency. Safety measures are also implemented to handle the potentially hazardous nature of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions. Substitution reactions may be facilitated by the presence of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)propionic acid: This compound shares the dichlorophenoxy group but lacks the benzothiazolyl phenyl group, making it less complex.
2-methyl-4-chlorophenoxyacetic acid: Similar in structure but with different substituents, leading to different chemical and biological properties.
3,5-dibromo-4-hydroxybenzonitrile: Another related compound with different halogen substituents and functional groups.
Uniqueness
The uniqueness of 2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide lies in its complex structure, which imparts specific chemical and biological properties. Its combination of dichlorophenoxy and benzothiazolyl phenyl groups makes it a versatile compound with a wide range of applications in various fields.
Properties
Molecular Formula |
C24H19Cl2N3O2S2 |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c1-13-3-9-19-21(11-13)33-23(28-19)15-4-7-17(8-5-15)27-24(32)29-22(30)14(2)31-20-10-6-16(25)12-18(20)26/h3-12,14H,1-2H3,(H2,27,29,30,32) |
InChI Key |
DAYPZOOSTUUCSW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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